molecular formula C22H16 B188673 9-(1-Phenylethenyl)phenanthrene CAS No. 60300-73-4

9-(1-Phenylethenyl)phenanthrene

Cat. No. B188673
CAS RN: 60300-73-4
M. Wt: 280.4 g/mol
InChI Key: YPOCYBUHLLSFGX-UHFFFAOYSA-N
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Description

9-(1-Phenylethenyl)phenanthrene, also known as PEP, is a chemical compound that belongs to the family of polycyclic aromatic hydrocarbons. PEP has been studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 9-(1-Phenylethenyl)phenanthrene is not well understood. However, studies have suggested that this compound may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may have implications for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which may have implications for the treatment of various diseases, including cancer and neurodegenerative disorders. This compound has also been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

9-(1-Phenylethenyl)phenanthrene exhibits several advantages for use in lab experiments. This compound is a stable compound that can be easily synthesized in good yields. This compound also exhibits excellent solubility, making it easy to handle and work with in the lab. However, this compound also exhibits some limitations. This compound is a relatively new compound, and its properties and applications are still being studied. Additionally, this compound is a highly toxic compound, and caution must be taken when handling it in the lab.

Future Directions

There are several future directions for the study of 9-(1-Phenylethenyl)phenanthrene. One direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the study of the potential use of this compound in the development of new drugs for the treatment of various diseases. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Conclusion
In conclusion, this compound, or this compound, is a promising compound that has been studied for its potential use in various scientific research applications. This compound exhibits unique properties that make it a promising candidate for use in organic electronics, optoelectronics, and photovoltaics. This compound also exhibits several biochemical and physiological effects that may have implications for the treatment of various diseases. However, caution must be taken when handling this compound in the lab due to its highly toxic nature. Further studies are needed to fully understand the potential of this compound in various scientific research fields.

Synthesis Methods

The synthesis of 9-(1-Phenylethenyl)phenanthrene can be achieved through various methods, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Sonogashira coupling reaction. The Suzuki-Miyaura cross-coupling reaction is the most commonly used method for synthesizing this compound. It involves the coupling of 9-bromo-phenanthrene with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction results in the formation of this compound in good yields.

Scientific Research Applications

9-(1-Phenylethenyl)phenanthrene has been studied for its potential use in various scientific research applications, including organic electronics, optoelectronics, and photovoltaics. This compound exhibits excellent thermal stability, high charge carrier mobility, and good solubility, making it a promising material for organic electronics applications. This compound has also been studied for its use in the development of high-performance organic solar cells due to its unique absorption properties.

properties

CAS RN

60300-73-4

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

9-(1-phenylethenyl)phenanthrene

InChI

InChI=1S/C22H16/c1-16(17-9-3-2-4-10-17)22-15-18-11-5-6-12-19(18)20-13-7-8-14-21(20)22/h2-15H,1H2

InChI Key

YPOCYBUHLLSFGX-UHFFFAOYSA-N

SMILES

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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